N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
CAS No.: 872881-42-0
Cat. No.: VC5162674
Molecular Formula: C19H24FN5O5S
Molecular Weight: 453.49
* For research use only. Not for human or veterinary use.
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide - 872881-42-0](/images/structure/VC5162674.png)
Specification
CAS No. | 872881-42-0 |
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Molecular Formula | C19H24FN5O5S |
Molecular Weight | 453.49 |
IUPAC Name | N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Standard InChI | InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27) |
Standard InChI Key | FQBMRHAWCSFOMM-UHFFFAOYSA-N |
SMILES | C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural Elucidation and Molecular Properties
The compound’s IUPAC name reflects its intricate architecture:
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4-Fluorobenzenesulfonyl group: A sulfonamide derivative with a fluorine substituent at the para position, known for enhancing metabolic stability and modulating electronic properties .
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1,3-Oxazinan-2-yl ring: A six-membered heterocycle containing oxygen and nitrogen atoms, which influences conformational flexibility and hydrogen-bonding capacity.
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Imidazol-1-ylpropyl chain: A tertiary amine-linked imidazole group, a common pharmacophore in bioactive molecules due to its aromatic nitrogen atoms and basicity.
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Ethanediamide linker: A diamide bridge that enhances solubility and serves as a spacer between functional groups.
Molecular Formula and Weight
The molecular formula is C₂₂H₂₇FN₅O₅S, derived from systematic decomposition of the structure. The molecular weight is 509.55 g/mol, calculated using atomic masses (C: 12.01, H: 1.008, F: 19.00, N: 14.01, O: 16.00, S: 32.07) .
Key Physicochemical Properties
The moderate LogP suggests balanced lipophilicity, suitable for oral bioavailability. The high polar surface area indicates potential challenges in blood-brain barrier penetration .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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4-Fluorobenzenesulfonyl chloride (CAS 349-88-2): A commercially available sulfonating agent .
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1,3-Oxazinan-2-ylmethylamine: Synthesized via cyclization of epichlorohydrin with a primary amine.
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N-[3-(1H-Imidazol-1-yl)propyl]ethanediamide: Formed by coupling imidazole-propanamine with oxalyl chloride.
Sulfonylation of 1,3-Oxazinan-2-ylmethylamine
4-Fluorobenzenesulfonyl chloride reacts with the amine group of 1,3-oxazinan-2-ylmethylamine in dichloromethane under basic conditions (e.g., triethylamine), yielding the sulfonamide intermediate :
Amidation with Ethanediamide
The sulfonylated oxazinan intermediate is coupled with N-[3-(1H-imidazol-1-yl)propyl]ethanediamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF:
Parameter | Prediction | Rationale |
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Absorption | Moderate (70-80%) | High TPSA limits passive diffusion |
Metabolism | CYP3A4 substrate | Imidazole moiety susceptibility |
Toxicity | Low hepatotoxicity | Absence of reactive aldehydes |
Comparative Analysis with Structural Analogs
Analog 1: N-[3-(1H-Imidazol-1-yl)Propyl]Acetamide Derivatives
Compounds with imidazole-propyl chains exhibit antifungal activity against Candida albicans (MIC: 8–16 µg/mL) . Substitution with sulfonamide groups enhances potency by 2–4 fold .
Analog 2: 4-Fluorobenzenesulfonamide-Containing Drugs
Drugs like Celecoxib (a COX-2 inhibitor) demonstrate the role of fluorinated sulfonamides in improving selectivity and reducing off-target effects .
Future Directions and Research Gaps
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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In Vitro Screening: Prioritize assays against carbonic anhydrase IX/XII and fungal CYP51.
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Crystallographic Studies: Determine the binding mode with target proteins using X-ray diffraction.
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